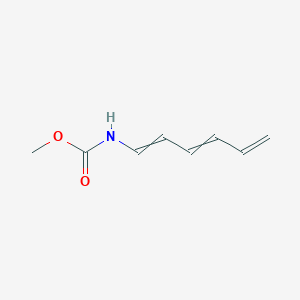![molecular formula C16H32N4O2S2+2 B13811753 1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[(4-Acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes two piperazine rings connected by a disulfide bond
準備方法
The synthesis of 1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone typically involves the following steps:
Formation of the Piperazine Rings: The initial step involves the synthesis of 4-acetyl-1,1-dimethylpiperazine through a series of reactions, including acetylation and methylation.
Disulfide Bond Formation: The two piperazine rings are then linked via a disulfide bond. This step often requires the use of oxidizing agents to facilitate the formation of the disulfide linkage.
Final Assembly: The final step involves the attachment of the ethanone group to the piperazine rings, completing the synthesis of the compound.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone involves its interaction with molecular targets, such as enzymes and receptors. The disulfide bond plays a crucial role in its activity, allowing it to undergo redox reactions that modulate the function of its targets. The piperazine rings provide structural stability and facilitate binding to specific sites on the target molecules.
類似化合物との比較
1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone can be compared to other disulfide-containing compounds, such as:
2,2’-Disulfanediylbis(4-acetyl-1,1-dimethylpiperazin-1-ium): Similar structure but lacks the ethanone group.
4-Acetyl-1,1-dimethylpiperazinium iodide: Contains a single piperazine ring and an iodide ion instead of a disulfide bond.
The uniqueness of this compound lies in its dual piperazine rings connected by a disulfide bond, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H32N4O2S2+2 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone |
InChI |
InChI=1S/C16H32N4O2S2/c1-13(21)17-7-9-19(3,4)15(11-17)23-24-16-12-18(14(2)22)8-10-20(16,5)6/h15-16H,7-12H2,1-6H3/q+2 |
InChIキー |
GZTBUOYDBNSQIK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC[N+](C(C1)SSC2CN(CC[N+]2(C)C)C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


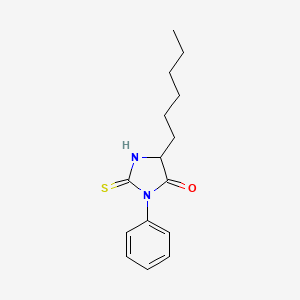
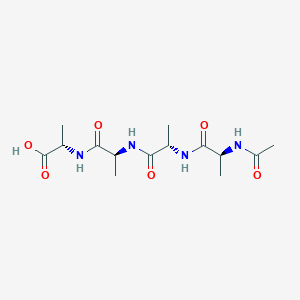
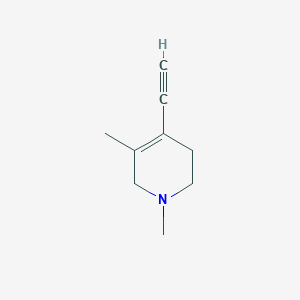
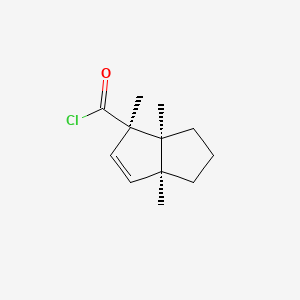
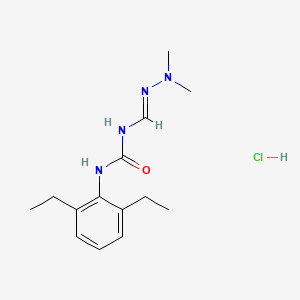
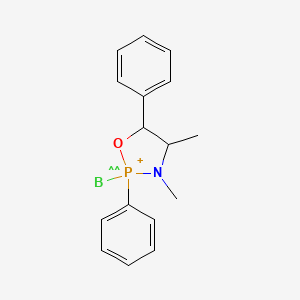
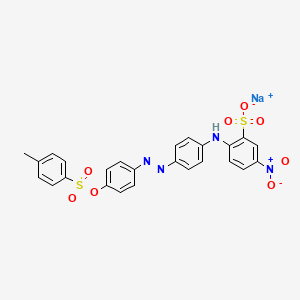
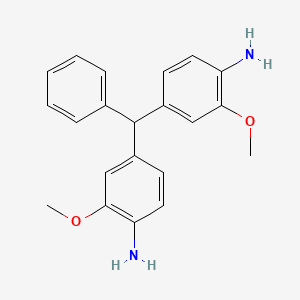
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
